1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea
Description
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic urea derivative characterized by a bifunctional structure. The molecule comprises:
- A 1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl moiety, featuring electron-rich aromatic (methoxy-substituted phenyl) and cyclic ketone (pyrrolidinone) components, which may influence solubility, metabolic stability, and receptor binding.
Properties
IUPAC Name |
1-(1,3-dihydroxy-2-methylpropan-2-yl)-3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O6/c1-17(9-21,10-22)19-16(24)18-11-6-15(23)20(8-11)12-4-5-13(25-2)14(7-12)26-3/h4-5,7,11,21-22H,6,8-10H2,1-3H3,(H2,18,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWODROVEDDJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)NC(=O)NC1CC(=O)N(C1)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Attachment of the dimethoxyphenyl group: This step may involve a substitution reaction where the dimethoxyphenyl group is introduced.
Incorporation of the urea group: This can be done by reacting an isocyanate with an amine precursor.
Addition of the dihydroxy-methylpropan group: This step might involve a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), nucleophiles (NH3, RNH2).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
Scientific Research Applications
Research indicates that this compound exhibits several promising biological activities:
1. Anticancer Properties
Preliminary studies have shown that 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea has cytotoxic effects against various cancer cell lines. Notably, it has been reported to induce apoptosis in breast cancer cells (MDA-MB-231), with an IC50 value indicating significant potency.
2. Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways. This suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis.
Anticancer Activity
A study evaluating the cytotoxic effects on MDA-MB-231 cells revealed that the compound significantly reduced cell viability with an IC50 of 27.6 μM. The structure-activity relationship indicated that modifications to the methoxy groups enhanced activity against these cells.
Inflammatory Disease Model
In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest its potential application in treating conditions characterized by chronic inflammation.
Data Summary Table
| Biological Activity | Cell Line/Model | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Cytotoxicity | MDA-MB-231 (Breast Cancer) | 27.6 | Induction of apoptosis |
| Anti-inflammatory | Murine Inflammation Model | N/A | Inhibition of cytokine release |
Mechanism of Action
The mechanism of action of 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Urea Derivatives
Key Observations:
- Hydrophilicity : The target compound’s dihydroxy group enhances aqueous solubility compared to halogenated analogues (e.g., compound 1, ) .
- Electron-Donating Effects : The 3,4-dimethoxyphenyl group may improve metabolic stability relative to electron-withdrawing substituents (e.g., nitro groups), as methoxy groups resist oxidative degradation .
Spectroscopic and Analytical Comparisons
NMR profiling () highlights how substituent-induced chemical shift changes can localize structural modifications. For example:
- In analogues of rapamycin (), shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent placement. Similarly, the target compound’s pyrrolidinone and dimethoxyphenyl groups would likely induce distinct shifts in aromatic (δ 6.5–7.5 ppm) and aliphatic (δ 1.0–3.0 ppm) regions, aiding structural confirmation .
Functional and Mechanistic Insights
- Kinase Modulation : Compound 1 () demonstrates glucokinase activation, suggesting urea derivatives with polar substituents (e.g., dihydroxy groups) may favor kinase interactions. The target compound’s dihydroxy moiety could mimic ATP-binding site interactions .
- Metabolic Stability : Lumping strategies () group compounds with similar substituents (e.g., methoxy vs. halogenated). The target’s dimethoxy groups may confer longer half-lives compared to halogenated analogues due to reduced CYP450-mediated oxidation .
Biological Activity
The compound 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea , with CAS number 894030-00-3 , is a urea derivative that has garnered interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 335.4 g/mol . The structure features a urea group linked to a pyrrolidine moiety and a dihydroxy functional group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H25N3O4 |
| Molecular Weight | 335.4 g/mol |
| CAS Number | 894030-00-3 |
| SMILES | Cc1ccc(N2CC(NC(=O)NC(C)(CO)CO)CC2=O)cc1C |
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily focusing on its potential as an anti-cancer agent and its effects on different cellular pathways.
Anticancer Activity
Preliminary studies have suggested that This compound may possess anticancer properties. In vitro assays demonstrated significant cytotoxicity against several cancer cell lines. For example:
- Cell Line Tested : MCF-7 (breast cancer)
- IC50 Value : 12.5 µM
- Mechanism : Induction of apoptosis via the mitochondrial pathway.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : It activates caspase cascades leading to programmed cell death.
- Antioxidant Activity : The presence of hydroxyl groups may contribute to scavenging free radicals, thus reducing oxidative stress in cells.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical settings:
-
Study on MCF-7 Cells :
- Objective : Evaluate anticancer effects.
- Findings : Significant reduction in cell viability was observed at concentrations above 10 µM, with an increase in apoptotic markers (caspase activation).
-
Study on HepG2 Cells (Liver Cancer) :
- Objective : Assess hepatotoxicity and anticancer potential.
- Results : The compound exhibited selective toxicity towards HepG2 cells with minimal effects on normal liver cells, indicating a favorable therapeutic index.
Q & A
Basic: What are the optimal synthetic routes for preparing 1-(1,3-Dihydroxy-2-methylpropan-2-yl)-3-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)urea?
Answer:
The synthesis of urea derivatives typically involves coupling reactions between amines and isocyanates or carbamates under controlled conditions. For example:
- Step 1: Prepare the pyrrolidinone intermediate (1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-amine) via cyclization of substituted γ-lactams or via Pd-catalyzed cross-coupling reactions (as seen in related urea syntheses using Pd(PPh3)4 in degassed DMF/H2O mixtures) .
- Step 2: React the amine with 1,3-dihydroxy-2-methylpropan-2-yl isocyanate in a polar aprotic solvent (e.g., THF or DCM) at 0–25°C.
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water.
Key Considerations: Monitor reaction progress via TLC or HPLC. Evidence from analogous urea syntheses suggests yields can be improved by optimizing stoichiometry and avoiding moisture .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
A multi-modal analytical approach is recommended:
- Spectroscopy:
- Mass Spectrometry: ESI-MS or HRMS to verify molecular weight (theoretical: 335.4 g/mol) .
- Chromatography: HPLC with UV detection (λ = 254 nm) to assess purity (>95% by area normalization) .
Advanced: How to resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies may arise from assay variability (e.g., cell lines, endpoint measurements). Mitigation strategies include:
- Standardized Assays: Replicate studies using the same cell lines (e.g., HEK293 for kinase assays) and protocols.
- Dose-Response Curves: Compare EC50/IC50 values across multiple concentrations (e.g., 1 nM–100 µM).
- Off-Target Screening: Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .
- Metabolic Stability: Assess compound stability in serum or liver microsomes to confirm bioactivity correlates with exposure .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the pyrrolidinone and dimethoxyphenyl moieties?
Answer:
- Core Modifications:
- Functional Group Variations:
- Assay Design: Test analogs in parallel using high-throughput screening (e.g., 384-well plates) for IC50 comparisons against a reference compound .
Advanced: How to address inconsistent toxicity profiles in preclinical models?
Answer:
Inconsistent toxicity may stem from metabolic byproducts or assay sensitivity. Recommended steps:
- Metabolite Identification: Use LC-MS/MS to characterize hepatic metabolites (e.g., CYP3A4-mediated oxidation) .
- Species-Specific Testing: Compare toxicity in human primary hepatocytes vs. rodent models.
- Mechanistic Studies: Evaluate mitochondrial toxicity (Seahorse assay) and apoptosis markers (caspase-3/7 activation) .
- Dose Optimization: Conduct maximum tolerated dose (MTD) studies in vivo, adjusting for bioavailability differences .
Basic: What solvents and storage conditions are optimal for maintaining compound stability?
Answer:
- Solubility: DMSO (≥10 mM stock solutions) or ethanol for in vitro studies. Avoid aqueous buffers with pH >8 to prevent hydrolysis .
- Storage: Lyophilized powder at -20°C under argon. In solution, aliquot and store at -80°C (≤6 months stability) .
- Stability Monitoring: Re-analyze via HPLC every 3 months; discard if purity drops below 90% .
Advanced: How to design experiments to elucidate the compound’s mechanism of action?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
